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Introduction: The Heart Protection Study 2–Treatment of HDL to Reduce the Incidence of

Vascular Events (HPS2-THRIVE) was a large-scale, randomized, double-blind, placebo-

controlled clinical trial.[1] It aimed to assess the clinical efficacy and safety of adding extended-

release niacin combined with laropiprant to effective statin-based LDL-cholesterol-lowering

therapy in patients at high risk for vascular events.[1][2] These notes provide a detailed

overview of the statistical methods employed in the trial, the experimental design, and key

findings, presented for an audience of researchers and drug development professionals.

Data Presentation: Key Quantitative Outcomes
The quantitative data from the HPS2-THRIVE study are summarized below for clear

comparison between the treatment and placebo groups.

Table 1: Baseline Characteristics and Lipid Levels of Randomized Participants
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Characteristic
ER Niacin/Laropiprant
(n=12,838)

Placebo (n=12,835)

Demographics

Mean Age (years) 65.5 (SD 7.5) 65.5 (SD 7.5)

Male (%) 74.4 74.5

European (%) 67.5 67.5

Chinese (%) 32.5 32.5

Medical History (%)

Coronary Disease 70.1 70.2

Cerebrovascular Disease 32.8 32.9

Peripheral Arterial Disease 10.1 10.0

Diabetes Mellitus 32.2 32.1

Baseline Lipids (mean,

mmol/L)

Total Cholesterol 3.32 (SD 0.57) 3.32 (SD 0.57)

LDL Cholesterol 1.64 (SD 0.44) 1.64 (SD 0.44)

HDL Cholesterol 1.14 (SD 0.29) 1.14 (SD 0.29)

Triglycerides 1.43 (SD 0.84) 1.43 (SD 0.84)

Data sourced from HPS2-

THRIVE Collaborative Group,

2013.[2]

Table 2: Effects on Lipids and Lipoproteins During Treatment
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Lipid Parameter
Mean Change from Baseline in ER
Niacin/Laropiprant Group

LDL Cholesterol -0.34 mmol/L

HDL Cholesterol +0.18 mmol/L

Triglycerides -0.26 mmol/L

Apolipoprotein B -0.10 g/L

Apolipoprotein A1 +0.06 g/L

Data represents changes following the addition

of run-in treatment with ER Niacin/Laropiprant.

[2]

Table 3: Primary and Secondary Efficacy Outcomes
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Outcome
ER
Niacin/Laropip
rant (Events)

Placebo
(Events)

Rate Ratio
(95% CI)

P-value

Primary Endpoint

Major Vascular

Events*
1716 (13.2%) 1753 (13.6%) 0.96 (0.90 - 1.03) 0.29

Secondary

Endpoints

Coronary Events 772 816 0.94 (0.86 - 1.03)

Stroke 400 389 1.02 (0.89 - 1.18)

Revascularizatio

n
716 733 0.97 (0.88 - 1.07)

Major vascular

events were a

composite of

non-fatal

myocardial

infarction,

coronary death,

stroke, or arterial

revascularization

.[2][3][4]

Data sourced

from the HPS2-

THRIVE

Collaborative

Group, 2014 and

the National Lipid

Association.[3][5]

Table 4: Key Safety Outcomes
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Adverse Event
ER
Niacin/Laropip
rant (Events)

Placebo
(Events)

Risk Ratio
(95% CI)

P-value

Definite

Myopathy
75 17 4.4 (2.6 - 7.5) <0.0001

Disturbances in

Diabetes Control
11.1% 7.5% - <0.001

New-onset

Diabetes
5.7% 4.3% - <0.001

Serious

Gastrointestinal

Events

4.8% 3.8% - <0.001

Serious

Musculoskeletal

Events

3.2% 2.5% - <0.001

Serious Skin-

related Events
1.3% 0.6% - <0.001

Serious

Infections
8.0% 6.6% - <0.001

Serious Bleeding

Events
2.5% 1.9% - 0.01

Data sourced

from the HPS2-

THRIVE

Collaborative

Group and other

analyses.[3][5][6]

Experimental and Statistical Protocols
A. Study Design and Participants
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The HPS2-THRIVE trial was a large, multinational, randomized, placebo-controlled study

involving 25,673 patients with pre-existing occlusive vascular disease.[5][7] Participants were

aged 50-80 years.[8] The study was conducted in the United Kingdom, Scandinavia, and

China.[1]

B. Pre-randomization Run-in Period

Before randomization, all participants entered a run-in period to standardize their background

lipid-lowering therapy and assess tolerance to the study medication.[7][9]

LDL-Lowering Standardization: All patients received simvastatin 40 mg daily, with the

addition of ezetimibe 10 mg daily if required, to achieve effective LDL-cholesterol reduction.

[7][8]

Active Run-in: Eligible participants then received active extended-release niacin/laropiprant

(1g daily for four weeks, then 2g daily for four weeks) to ensure they could tolerate the

medication before randomization.[7]

C. Randomization and Intervention

Participants who were compliant and eligible after the run-in period were randomly allocated in

a 1:1 ratio to receive either:

Extended-Release Niacin (2g) / Laropiprant (40mg) daily.[7]

Matching Placebo daily.[7]

D. Follow-up

Post-randomization follow-up visits were scheduled at 3, 6, and 12 months, and then every 6

months thereafter, for a median of at least 4 years.[7]

E. Statistical Analysis Methods

The statistical analyses were conducted by the Clinical Trial Service Unit at the University of

Oxford.[7] The core principles of the analysis were:
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Intention-to-Treat (ITT) Analysis: All primary and subsidiary comparisons were based on the

ITT principle, where participants are analyzed in the group to which they were randomly

assigned, regardless of their adherence to the study treatment.[2][7]

Primary Endpoint Analysis:

The primary endpoint was the time to the first major vascular event (MVE), defined as a

composite of non-fatal myocardial infarction, coronary death, any stroke, or any

revascularization.[2][10]

Time-to-event analyses were performed using log-rank methods to calculate hazard ratios

(termed rate ratios in the study publications) and their corresponding 95% confidence

intervals and p-values.[7]

Secondary and Subsidiary Endpoint Analyses:

Secondary endpoints included the individual components of the primary endpoint, as well

as cause-specific mortality.[10]

Analyses of these endpoints also utilized time-to-event (log-rank) methods.[7]

Comparisons of proportions, such as for adverse events, were conducted using standard

logistic regression methods.[7][11]

Safety Analyses:

Early and ongoing safety analyses were a key component of the study.[11]

Specific pre-defined safety outcomes included myopathy, liver dysfunction (e.g., elevated

ALT levels), and other serious adverse events.[2][11]

For myopathy, Cox regression analyses were used to calculate risk ratios.[7]

Biochemical safety data were analyzed by comparing values at different time points (e.g.,

3, 6, and 12 months) and as study-average differences.[7][11]

Subgroup Analyses: Pre-specified subgroup analyses were conducted to assess the

consistency of the treatment effect across different patient populations (e.g., by geographic
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region, baseline lipid levels).[7]

Visualizations: Workflows and Pathways
A. HPS2-THRIVE Study Workflow

The following diagram illustrates the overall workflow of the HPS2-THRIVE clinical trial, from

patient screening to final analysis.
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Patient Screening
(n=42,424)

High-risk vascular disease

LDL-Lowering Run-in
Simvastatin 40mg +/- Ezetimibe 10mg

Active Run-in
ER Niacin/Laropiprant

(1g -> 2g daily)

Exclusion due to non-compliance
or side effects (n=12,751)

~33% excluded

Randomization
(n=25,673)

Tolerated run-in

Treatment Arm
ER Niacin/Laropiprant 2g

Placebo Arm
Matching Placebo

Follow-up
(Median 3.9 years)

Visits at 3, 6, 12 months, then 6-monthly

Data Collection
Efficacy (MVE) & Safety (AEs)

Statistical Analysis
Intention-to-Treat

Click to download full resolution via product page

Caption: HPS2-THRIVE clinical trial workflow.
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B. Statistical Analysis Logical Flow

This diagram outlines the logical flow of the statistical analysis plan for the primary and key

secondary outcomes of the study.

Intention-to-Treat (ITT) Population
(All 25,673 randomized patients)

Primary Efficacy Endpoint:
Time to First Major Vascular Event (MVE)

Secondary Efficacy Endpoints:
Individual MVE components, Mortality

Safety Endpoints:
Myopathy, Liver Function, AEs

Time-to-Event Analysis
Log-Rank Test

Time-to-Event Analysis
Cox Regression (for Myopathy)

Myopathy

Proportion Comparison
Logistic Regression

Adverse Events

Calculation of
Rate/Risk Ratios, 95% CIs, P-values

Click to download full resolution via product page

Caption: Statistical analysis plan for HPS2-THRIVE.

C. Investigated Biological Pathway

The study was based on the hypothesis that raising HDL cholesterol would reduce

cardiovascular risk. Niacin affects several lipid pathways.
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Caption: Hypothesized mechanism of Niacin's effect on lipids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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